molecular formula C20H18O3 B14800837 (E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one

(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one

Cat. No.: B14800837
M. Wt: 306.4 g/mol
InChI Key: KINDWWSKGDYHOH-VMPITWQZSA-N
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Description

(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction mixture being heated to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways. The compound may also inhibit certain enzymes or receptors involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Hydroxystyryl)-6-methyl-4H-chromen-4-one
  • (E)-3-(4-Methoxystyryl)-6-methyl-4H-chromen-4-one
  • (E)-3-(4-Nitrostyryl)-6-methyl-4H-chromen-4-one

Uniqueness

(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-methylchromen-4-one

InChI

InChI=1S/C20H18O3/c1-3-22-17-9-6-15(7-10-17)5-8-16-13-23-19-11-4-14(2)12-18(19)20(16)21/h4-13H,3H2,1-2H3/b8-5+

InChI Key

KINDWWSKGDYHOH-VMPITWQZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=COC3=C(C2=O)C=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=COC3=C(C2=O)C=C(C=C3)C

Origin of Product

United States

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